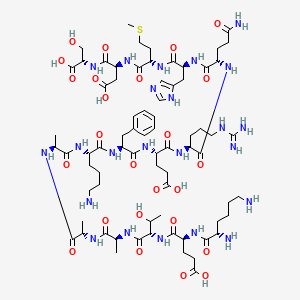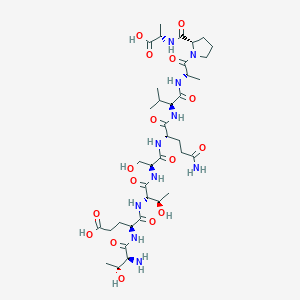
Bacterial Sortase Substrate III, Abz/DNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacterial Sortase Substrate III, Abz/DNP is an internally quenched fluorescent peptide substrate. Staphylococcus aureus transpeptidase sortase A (SrtA) reacts with its native substrate Bacterial Sortase Substrate III, Abz/DNP, cleaving it and catalyzing the formation of an amide bond between the carboxyl group of threonine and the amino group of cell-wall crossbridges. Cleavage of this substrate can be monitored at Ex/Em=320 nm/420 nm.
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography Assay Development
Kruger, Dostal, and McCafferty (2004) developed a high-performance liquid chromatography (HPLC) assay for Staphylococcus aureus sortase SrtA, which enhances the feasibility of analyzing SrtA substrate specificity, kinetic mechanism, and inhibition. The assay uses Gly5 and Abz-LPETG-Dap(Dnp)-NH2 as substrates, enabling the analysis of both acylation and transpeptidation steps of the SrtA reaction (Kruger, Dostal, & McCafferty, 2004).
Investigating Sortase A Enzymatic Properties
Aulabaugh et al. (2007) characterized the reactions of Staphylococcus aureus sortase with fluorogenic substrate Abz-LPETG-Dnp, contributing to the understanding of the kinetic mechanism of sortase. This research developed a reverse-phase HPLC assay, providing insights into the formation of a kinetically competent acyl enzyme intermediate during the transpeptidation reaction (Aulabaugh et al., 2007).
Sortase A as a Molecular "Stapler" for Protein Conjugation
Parthasarathy, Subramanian, and Boder (2007) demonstrated the use of recombinant Staphylococcus aureus Sortase A in attaching a model protein substrate to various surfaces. This study highlights Sortase A's potential as a molecular "stapler" for sequence-specific protein conjugation, opening avenues for its application in materials science (Parthasarathy, Subramanian, & Boder, 2007).
Interdisciplinary Applications of Sortase A
Dai, Böker, and Glebe (2019) discussed the use of sortase A (SrtA) in various interdisciplinary research applications, including protein modification, synthesis of protein-polymer conjugates, and protein immobilization on surfaces. This showcases the broad applicability of SrtA in both biology and materials science (Dai, Böker, & Glebe, 2019).
Structural Biology and Catalytic Mechanism Insights
Jacobitz et al. (2017) provided a comprehensive review of the structures and catalytic mechanism of sortase enzymes. They discussed the classifications of sortase homologs, substrate recognition, and insights into key reaction intermediates. This work contributes to the understanding of how sortases contribute to bacterial virulence and their potential as drug targets (Jacobitz et al., 2017).
Eigenschaften
Produktname |
Bacterial Sortase Substrate III, Abz/DNP |
|---|---|
Molekularformel |
C₄₁H₅₇N₁₁O₁₄ |
Molekulargewicht |
928.00 |
Sequenz |
One Letter Code: Abz-LPETG-K(Dnp)-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





